3-Hydroxy-9h-fluoren-9-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxyfluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLABHKQINQEQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288584 | |
| Record name | 3-hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6633-46-1 | |
| Record name | NSC56698 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Hydroxy 9h Fluoren 9 One and Its Analogues
Direct Synthesis Approaches to 3-Hydroxy-9H-fluoren-9-one
Direct synthetic methods aim to construct the this compound core in a limited number of steps from acyclic or simpler cyclic precursors. These approaches are often characterized by their efficiency and ability to introduce functional groups at specific positions.
Amine-Mediated Transformations of Alkynyl Ketones and Amides
A novel approach to substituted 3-hydroxy-9H-fluoren-9-ones involves the amine-mediated transformation of alkynyl ketones and amides. researchgate.net This cascade process is initiated by the conjugate addition of a secondary amine to the alkynyl system. Subsequent hydrolysis of the resulting enamine or vinylogous amide intermediates triggers a series of reactions that ultimately lead to the formation of the fluorenone scaffold. The distribution of products in these reactions can be influenced by the substituents present on the starting materials. researchgate.net
Intramolecular Friedel–Crafts Acylation and Related Cyclizations
A traditional and widely used method for the synthesis of fluorenones is through intramolecular Friedel–Crafts acylation of biarylcarboxylic acids or their corresponding acyl chlorides. mdpi.comacs.orgacs.org This acid-catalyzed reaction involves the cyclization of a suitable precursor to form the fused ring system of fluorenone. While effective, this method is often best suited for electron-rich aromatic systems and may require multiple steps to prepare the necessary biaryl carboxylic acid precursor. acs.org Variations of this strategy are continually being developed to improve efficiency and substrate scope. masterorganicchemistry.comthieme-connect.com
| Reagent/Catalyst | Description | Reference |
| Polyphosphoric acid (PPA) | A classical reagent for intramolecular cyclization of phenalkyl carboxylic acids. | masterorganicchemistry.com |
| Methanesulfonic acid (MSA) | An alternative to PPA that is easier to handle. | masterorganicchemistry.com |
| AlCl₃ | Used with acyl chlorides for intramolecular Friedel-Crafts acylation. | masterorganicchemistry.com |
| Rhodium catalysts | Used for the intramolecular acylation of biarylcarboxylic acids. | acs.org |
Metal-Catalyzed Cyclization Strategies
Metal-catalyzed reactions have emerged as powerful tools for the synthesis of fluorene (B118485) and fluorenone derivatives. mdpi.com Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze cyclization reactions that form the fluorene core. nih.govresearchgate.netnih.gov These methods often offer high efficiency and functional group tolerance. For instance, palladium-catalyzed annulation of arynes by substituted ortho-halostyrenes can produce 9-fluorenylidenes in a single step. nih.gov Rhodium catalysts have been utilized in the asymmetric C-H functionalization and cyclization of various substrates to yield fluorenone derivatives. snnu.edu.cn Additionally, iridium-photocatalyzed radical cascade bicyclization of 1,5-enynes provides a pathway to diversely substituted fluorenes. nih.gov
| Metal Catalyst | Reaction Type | Reference |
| Palladium (Pd) | Annulation of arynes, cyclization of diynylic carbonates. | nih.govrsc.org |
| Rhodium (Rh) | Asymmetric C-H functionalization, intramolecular hydroacylation. | snnu.edu.cnresearchgate.net |
| Iridium (Ir) | Photocatalyzed radical cascade bicyclization of 1,5-enynes. | nih.gov |
[3+3] Cyclization Reactions for Fluorene Core Construction
The [3+3] cyclization strategy represents another approach to constructing the fluorene skeleton. mdpi.com This method involves the reaction of a three-carbon synthon with another three-atom component to build the six-membered ring of the fluorene system onto a pre-existing five-membered ring. An example includes the cyclization of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with a trimethylsilylated 2-trifluoroacetyl-3-indenol to yield highly substituted fluorene derivatives. mdpi.com
Synthesis via Precursor Modification
An alternative to direct synthesis is the modification of a pre-existing fluorene or a related precursor, such as dihydrofluorene. This approach allows for the introduction of the desired hydroxyl group and ketone functionality in the final steps of the synthesis.
Oxidation of Dihydrofluorene Intermediates
The oxidation of dihydrofluorene intermediates is a common method to produce fluorenones. researchgate.net Various oxidizing agents can be employed for this transformation. For example, dioxygenase-mediated oxidation of fluorene can lead to the formation of cis-3,4-dihydroxy-3,4-dihydrofluorene, which can then be further processed. A highly efficient and environmentally friendly method involves the air oxidation of 9H-fluorenes in the presence of potassium hydroxide (B78521) in tetrahydrofuran (B95107) (THF) to yield 9-fluorenones. rsc.orgresearchgate.net This method is notable for its mild conditions and high yields. rsc.org
Reduction of Fluorenone Precursors
A common and straightforward approach to obtaining fluorenol derivatives, which can be precursors to this compound, is through the reduction of the corresponding fluorenone. mdpi.comresearchgate.net This transformation is a fundamental reaction in organic synthesis.
Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent for this purpose. It is a mild and selective reagent that typically reduces aldehydes and ketones to their corresponding alcohols. umn.edu For instance, 9H-fluoren-9-one can be effectively reduced to 9H-fluoren-9-ol using NaBH₄ in a suitable solvent like ethanol (B145695) or methanol (B129727) at room temperature or 0 °C. umn.edu In a typical laboratory procedure, approximately 2.5 mmol of the fluorenone substrate is dissolved in methanol and treated with NaBH₄ in a cooling bath. umn.edu
While chemical reducing agents are prevalent, biocatalytic methods have also been explored. The Gram-positive bacterium Bacillus brevis has been shown to reduce 9-fluorenone (B1672902) to 9-hydroxyfluorene in high yield (97%) under anaerobic conditions at 30°C. nih.gov This biocatalytic approach offers a green alternative to traditional chemical methods.
Furthermore, the reduction of nitro-substituted fluorenones is a key step in the synthesis of amino-fluorenone derivatives. For example, nitrated fluorenone can be reduced using a catalyst like tin(II) chloride (SnCl₂) to produce the corresponding amino-substituted compound with excellent yields, often around 90%. acs.org This amino group can then be further functionalized.
Derivatization from 9-Fluorenone
Derivatization of the 9-fluorenone core is a versatile strategy for accessing a wide range of analogues. One common method involves the synthesis of hydrazone derivatives. For example, the reaction of fluorenone with thiosemicarbazide (B42300) in 1,4-dioxane, catalyzed by a small amount of glacial acetic acid, yields 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole-4(5H)-thione. mdpi.com This intermediate can then undergo further reactions to produce a variety of thiazole-containing fluorene derivatives. mdpi.com
Another derivatization approach involves the synthesis of spiro compounds. The reaction of 9-fluorenone with appropriate reagents can lead to the formation of spiroisoxazolines and fluorene-tethered isoxazoles. aablocks.com These reactions often proceed through the formation and rearrangement of N-vinyl nitrones. aablocks.com
Regioselective Synthesis of Substituted 3-Hydroxy-9H-fluoren-9-ones
Controlling the position of substituents on the fluorene ring is crucial for structure-activity relationship studies. Regioselective synthesis aims to achieve this control. One powerful method for achieving regioselectivity is through directed ortho-metalation. acs.orgacs.org This strategy allows for the selective functionalization of aromatic rings at positions ortho to a directing group. For instance, by carefully choosing the base, temperature, and reaction time, it is possible to selectively metalate and then functionalize specific positions on anisic acid derivatives, which can be precursors to substituted fluorenones. acs.org
Another approach to regioselective synthesis involves [3+3] cyclization reactions. researchgate.net This method has been successfully employed to synthesize 4-chloro-1-hydroxy-9H-fluoren-9-ones. The reaction involves the TiCl₄-mediated cyclization of 1,3-bis(silyloxy)-1,3-dienes with 2-chloro-3-silyloxy-2-en-1-ones. researchgate.net This methodology provides a route to functionalized chlorinated fluorenones that are not easily accessible by other means. researchgate.net
Novel Synthetic Pathways for this compound Derivatives
Researchers are continuously developing new synthetic methods to access novel fluorenone derivatives with unique properties and potential applications.
Lewis Acid Mediated Reactions of 9-(Phenylethynyl)-9H-fluoren-9-ols
Lewis acid-mediated reactions of 9-(phenylethynyl)-9H-fluoren-9-ols have emerged as a powerful tool for synthesizing highly functionalized and often blue-emissive 9,9-disubstituted fluorene derivatives. rsc.orgresearchgate.net Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid catalyst in these reactions. rsc.orgnih.gov
For example, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various isatin (B1672199) imines in the presence of BF₃·OEt₂ affords 3-(2-oxo-2-phenyl-1-(9-(phenylamino)-9H-fluoren-9-yl)ethylidene)indolin-2-one and 3-(1-(9-hydroxy-9H-fluoren-9-yl)-2-oxo-2-phenylethylidene)indolin-2-one derivatives in excellent yields. rsc.orgresearchgate.net A plausible mechanism involves the formation of a propargyl cation intermediate. rsc.org
Similarly, reacting 9-(phenylethynyl)-9H-fluoren-9-ols with substituted 7-azaindoles using BF₃·OEt₂ as a catalyst leads to the synthesis of highly functionalized 9,9-disubstituted (phenylethynyl)-fluorene-appended N-methyl-7-azaindole derivatives. nih.govacs.org
| Reactants | Catalyst | Product Type | Reference |
| 9-(Phenylethynyl)-9H-fluoren-9-ols and Isatin Imines | BF₃·OEt₂ | Blue emissive 3-(2-oxo-2-phenyl-1-(9-(phenylamino)-9H-fluoren-9-yl)ethylidene)indolin-2-one and 3-(1-(9-hydroxy-9H-fluoren-9-yl)-2-oxo-2-phenylethylidene)indolin-2-one derivatives | rsc.orgresearchgate.net |
| 9-(Phenylethynyl)-9H-fluoren-9-ols and 7-Azaindoles | BF₃·OEt₂ | 9,9-Disubstituted (phenylethynyl)-fluorene-appended N-methyl-7-azaindole derivatives | nih.govacs.org |
Incorporating Triazole Moieties into Fluorenone Frameworks
The incorporation of triazole rings into the fluorenone scaffold has led to the development of hybrid molecules with interesting biological activities. explorationpub.comnih.gov Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for synthesizing these fluorene-triazole hybrids. explorationpub.comnih.gov
One strategy involves the reaction of fluorene-based alkynes with azidobenzenes to produce 9H-fluorene-triazoles. explorationpub.com Another approach utilizes a Friedel-Crafts alkylation of biaryl-4-hydroxy-1,2,3-triazoles to form the fluorene ring system. explorationpub.comschenautomacao.com.br This intramolecular cyclization is often mediated by a Lewis acid like BF₃·OEt₂. explorationpub.com This method has been used to synthesize a library of 9H-fluorene-1,2,3-triazole hybrids with yields ranging from 20% to 97%. explorationpub.comresearchgate.net
| Synthetic Method | Reactants | Product | Yield | Reference |
| CuAAC followed by Friedel-Crafts Alkylation | Biaryl-propargyl alcohols and azidobenzenes, then BF₃·OEt₂ | 9H-Fluorene-1,2,3-triazole hybrids | 20-97% | explorationpub.comresearchgate.net |
| Click Chemistry | 9H-Fluorenone based alkynes and azides | 9H-Fluorenone based 1,2,3-triazole analogues | Not specified | nih.gov |
Michael Reaction and Robinson Annulation Sequences for Fluorene-2-carboxylates
A sequential Michael reaction, Robinson annulation, and subsequent aromatization provides a pathway to synthesize 3-hydroxy-9H-fluorene-2-carboxylates. mdpi.comresearchgate.net This multi-step process begins with the Michael addition of an acetoacetate (B1235776) to a 2-benzylideneindan-1-one. mdpi.com This is followed by an intramolecular Robinson annulation to form a tetrahydrofluorene intermediate. mdpi.com The final step is an aromatization, often achieved through oxidation with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the desired 3-hydroxy-fluorene-2-carboxylate. mdpi.comresearchgate.net This sequential reaction can be performed without isolating the intermediates, providing the final products in reasonable yields. mdpi.com
A variety of substituted 3-hydroxy-9H-fluorene-2-carboxylates have been synthesized using this method, with yields for the final aromatization step ranging from 41% to 51% for different derivatives. mdpi.com
| Substituted Product | Yield | Reference |
| Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate | 46% | mdpi.com |
| Ethyl 3-hydroxy-1-(o-tolyl)-9H-fluorene-2-carboxylate | 45% | mdpi.com |
| Ethyl 3-hydroxy-1-(4-methoxyphenyl)-9H-fluorene-2-carboxylate | 45% | mdpi.com |
| Ethyl 1-(3,4-dimethoxyphenyl)-3-hydroxy-9H-fluorene-2-carboxylate | 42% | mdpi.com |
| Ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate | 41% | mdpi.com |
| Ethyl 3-hydroxy-1-(p-tolyl)-9H-fluorene-2-carboxylate | 51% | mdpi.com |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact and enhance safety and efficiency. In the context of this compound and its analogues, several strategies have been developed that align with these principles, including the use of environmentally benign solvents, alternative energy sources like microwave irradiation, and the design of highly efficient catalytic and cascade reactions.
One of the cornerstones of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. A notable advancement has been the use of water as a solvent for the synthesis of fluorenone derivatives. Researchers have successfully synthesized various bromo- and nitrofluorenones through electrophilic aromatic bromination and nitration using water as the sole solvent. tandfonline.comtandfonline.comresearchgate.net These methods are not only cost-effective and environmentally friendly but also result in high chemo- and regioselectivity with yields between 90% and 98%. tandfonline.comtandfonline.comresearchgate.net The workup procedures are simplified, and the use of organic solvents is minimized to only the final purification step. tandfonline.comtandfonline.com
Catalysis is another fundamental pillar of green chemistry, offering pathways with higher efficiency and reduced waste. A highly efficient and green technique for synthesizing 9-fluorenones involves the aerobic oxidation of 9H-fluorenes. researchgate.netrsc.org This method utilizes air as the oxidant in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF) under ambient conditions, providing high yields and purity. researchgate.netrsc.org Furthermore, the development of cascade reactions, which combine multiple synthetic steps into a single operation, represents a significant leap in efficiency. A novel synthesis of 3-hydroxyfluorenones has been achieved through a cascade reaction of aryl enaminones with benzyl-substituted cyclopropanols. researchgate.net This process involves the sequential activation of C-H, C-C, and C-N bonds and the formation of three new C-C bonds in one pot, thereby avoiding the waste generated from isolating intermediates. researchgate.net Metal-free synthesis protocols have also been developed, such as an iodine-mediated procedure to create benzo[a]fluorenone derivatives, which circumvents the need for potentially toxic and expensive metal catalysts. rsc.org
The use of alternative energy sources to drive chemical reactions is another key green strategy. Microwave-assisted synthesis has emerged as a powerful tool for producing fluorenone derivatives. researchgate.netmdpi.comtandfonline.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. researchgate.netmdpi.com For instance, substituted o-iodobenzophenones have been converted to fluoren-9-ones in 30–45 minutes with yields ranging from 56–92% under microwave conditions. researchgate.net This efficiency reduces energy consumption and allows for rapid optimization of reaction conditions. mdpi.com
The table below summarizes various green chemistry approaches applied to the synthesis of fluorenones and their derivatives.
| Green Approach | Reaction / Transformation | Key Reagents / Conditions | Yield (%) | Key Green Principle(s) |
| Benign Solvent | Electrophilic bromination/nitration of fluorenone | Br₂, HNO₃/H₂SO₄, Water | 90-98 | Use of safer solvents tandfonline.comtandfonline.comresearchgate.net |
| Alternative Oxidant | Aerobic oxidation of 9H-fluorenes | Air, KOH, THF | High | Use of benign oxidant, Atom economy researchgate.netrsc.org |
| Cascade Reaction | Synthesis of 3-hydroxyfluorenones | Aryl enaminones, Benzyl substituted cyclopropanols, Rh(III)-catalysis | Good | Process intensification, Atom economy researchgate.net |
| Metal-Free Catalysis | Synthesis of benzo[a]fluorenones | Yne-enones, Iodine, Acetic acid | Moderate to Good | Avoidance of toxic metal catalysts rsc.org |
| Alternative Energy | Cyclization of o-iodobenzophenones | Pd(II) catalyst, Cs₂CO₃, Microwave irradiation | 56-92 | Energy efficiency, Reduced reaction time researchgate.net |
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise structure of a compound can be determined.
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. In a derivative like ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for each proton. mdpi.com A prominent feature is a singlet observed at approximately 11.5 ppm, which is characteristic of the hydroxyl proton at the C-3 position, indicating strong intramolecular hydrogen bonding. mdpi.com
The aromatic protons typically appear in the range of 7.2 to 7.8 ppm. For instance, in the aforementioned derivative, signals are observed at 7.73 ppm (doublet, J = 7.8 Hz), 7.51 ppm (doublet, J = 6.4 Hz), and between 7.40-7.29 ppm (multiplet). mdpi.com A singlet for the proton at C-4 appears around 7.23 ppm. mdpi.com The methylene (B1212753) protons at the C-9 position of the fluorene (B118485) core are observed as a singlet at approximately 3.77 ppm. mdpi.com
Based on this data from a closely related derivative, the expected ¹H NMR spectral data for 3-Hydroxy-9H-fluoren-9-one would likely show a similar pattern for the aromatic and hydroxyl protons, with the methylene protons at C-9 also appearing as a singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| OH | ~11.5 | Singlet |
| Aromatic H | 7.2 - 7.8 | Multiplet |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the spectrum of ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate, the carbonyl carbon of the ester group appears at approximately 171.9 ppm. mdpi.com The carbon atom attached to the hydroxyl group (C-3) is observed at a downfield chemical shift of around 162.9 ppm. mdpi.com The aromatic carbons resonate in the range of 110 to 147 ppm. mdpi.com The methylene carbon at the C-9 position is typically observed around 35.8 ppm. mdpi.com
For this compound, the ketone carbonyl at C-9 would be expected to have a chemical shift in the region of 190-200 ppm, which is characteristic for fluorenone-type compounds. The carbon atoms of the aromatic rings and the C-3 carbon bearing the hydroxyl group would have chemical shifts comparable to the derivative.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C-9) | ~194 |
| C-OH (C-3) | ~163 |
The DEPT-135 experiment is a valuable NMR technique used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons, such as the carbonyl carbon and the carbons at the ring junctions, are not observed in a DEPT-135 spectrum. For this compound, a DEPT-135 experiment would show positive signals for all the aromatic CH groups and a negative signal for the CH₂ group at the C-9 position, aiding in the definitive assignment of these carbon signals in the ¹³C NMR spectrum.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between adjacent aromatic protons, which is crucial for assigning the signals of the individual aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For example, the protons on the aromatic rings would show correlations to the carbonyl carbon at C-9, confirming its position. The hydroxyl proton might also show a correlation to the C-3 carbon.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. The molecular formula of this compound is C₁₃H₈O₂. The calculated exact mass (monoisotopic mass) for this formula is 196.0524 g/mol . nih.govnist.gov An HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds very closely to this calculated value, thus confirming the elemental composition of the molecule.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl 3-hydroxy-9H-fluorene-2-carboxylate |
| Ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate |
| 9H-Fluoren-9-one |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, tandem mass spectrometry (LC-MS/MS), are indispensable for the analysis of this compound. These methods are preferred for the qualitative and quantitative evaluation of persistent organic pollutants and their metabolites due to their high selectivity and sensitivity. researchgate.netnih.gov
In a typical LC-MS analysis, the compound is first separated from a sample matrix using a reversed-phase chromatography column, such as a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (like water with a formic acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly employed to achieve separation. asm.org
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Ionization is often achieved using techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). researchgate.net The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound (molecular weight: 196.2 g/mol ), the expected precursor ion in negative ion mode would be [M-H]⁻ at m/z 195. coompo.com In LC-MS/MS, this precursor ion is fragmented to produce characteristic product ions, which are used for definitive identification and quantification, even at trace levels.
| Parameter | Typical Value/Condition |
| Chromatography | Reversed-Phase (e.g., C18 column) |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |
| Ionization Mode | ESI or APCI (often in negative mode) |
| Precursor Ion [M-H]⁻ | m/z 195 |
| Analysis Mode | Selected Reaction Monitoring (SRM) for quantification |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by the vibrational modes of its fluorenone core and the additional hydroxyl group. nist.govaip.org
The spectrum can be compared to that of the parent compound, 9H-fluoren-9-one, to highlight the influence of the hydroxyl substituent. aip.org The key distinguishing feature is the presence of vibrations associated with the -OH group. A broad absorption band corresponding to the O-H stretching vibration is typically observed in the region of 3200-3400 cm⁻¹. mdpi.com The C-O stretching vibration from the hydroxyl group will also be present, usually in the 1260-1000 cm⁻¹ region.
The characteristic carbonyl (C=O) stretching frequency of the five-membered ketone ring in the fluorenone structure is a prominent feature, typically appearing around 1710-1720 cm⁻¹. chegg.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.
Table of Characteristic IR Absorption Frequencies for this compound:
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Phenolic Hydroxyl | 3400 - 3200 (broad) |
| C-H Stretch | Aromatic | > 3000 |
| C=O Stretch | Ketone (in 5-membered ring) | ~1715 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
X-ray Crystallography and Single-Crystal X-ray Diffraction (XRD)
X-ray Crystallography, particularly single-crystal X-ray diffraction (XRD), provides definitive information about the three-dimensional molecular structure of a crystalline compound, including bond lengths, bond angles, and crystal packing. While the specific crystal structure of this compound is not detailed in the provided results, the methodology has been applied extensively to the fluorene core and its derivatives, such as 9-fluorenone (B1672902) and 9-fluorenone hydrazone. nih.govresearchgate.netiaea.org
An XRD analysis of this compound would reveal the planar geometry of the fused aromatic rings characteristic of the fluorenone skeleton. nih.gov The analysis would precisely measure the C-C and C=O bond lengths within the core structure. A key feature of the crystal structure would be the intermolecular interactions, specifically the hydrogen bonding facilitated by the hydroxyl group at the 3-position. This hydrogen bonding would significantly influence how the molecules arrange themselves in the crystal lattice, affecting physical properties like melting point and solubility. The analysis would also determine the crystal system (e.g., monoclinic, orthorhombic) and space group. researchgate.netubc.ca
Chromatographic Methods for Purity and Characterization
Chromatographic techniques are fundamental for separating this compound from complex mixtures and assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and purification of fluorene metabolites. asm.org For this compound, a reversed-phase HPLC setup is typically used.
Stationary Phase : An octadecyl silane (B1218182) (C18) or octyl silane (C8) column is commonly employed. asm.org
Mobile Phase : A gradient elution is often used, starting with a higher proportion of a polar solvent (e.g., buffered water) and increasing the concentration of an organic solvent like acetonitrile over the course of the analysis. This allows for the separation of compounds with a wide range of polarities. asm.org
Detection : UV-Vis detection is frequently used, with the wavelength set to one of the compound's absorption maxima to ensure high sensitivity. asm.orgmdpi.com
This technique allows for the effective separation of this compound from its parent compound, fluorene, and other related metabolites like 9-fluorenone. asm.org
Ultra-Performance Liquid Chromatography (UPLC) is a more advanced form of liquid chromatography that utilizes columns packed with smaller particles (<2 μm) and operates at higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity. researchgate.net
The application of UPLC is particularly advantageous for analyzing complex environmental or biological samples where this compound may be present at low concentrations. The principles of separation are similar to HPLC, typically involving a reversed-phase column and gradient elution. researchgate.net When coupled with mass spectrometry (UPLC-MS), it provides a highly powerful tool for the unambiguous identification and precise quantification of the compound. researchgate.net
Comparison of HPLC and UPLC for Analysis:
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm |
| Operating Pressure | Lower | Higher |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
Electrochemical Characterization Techniques
Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of this compound. The fluorenone core is electrochemically active, and its derivatives can be electrochemically polymerized to form conducting polymers. researchgate.net
The electrochemical behavior of this compound is influenced by both the reducible ketone group and the oxidizable aromatic system, which is further activated by the electron-donating hydroxyl group. A CV experiment would reveal the oxidation and reduction potentials of the molecule. Compared to the parent 9-fluorenone, the presence of the -OH group is expected to lower the oxidation potential, making the compound easier to oxidize. researchgate.net
These studies can provide insights into the electronic structure of the molecule, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The correlation between electrochemical potentials and optical band gaps can also be explored. researchgate.net
Cyclic Voltammetry for Redox Properties
Cyclic Voltammetry (CV) is a powerful electrochemical technique utilized to study the redox behavior of chemical species. ossila.com In a typical CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. ossila.com This method allows for the determination of the reduction and oxidation potentials of a substance and can provide information on the stability of the redox-active species.
For aromatic ketones like this compound, the carbonyl group is typically the primary site of electrochemical reduction. The electron-withdrawing nature of the carbonyl group makes the fluorenone core susceptible to accepting electrons. The presence of a hydroxyl (-OH) group at the 3-position is expected to influence the redox potentials. Hydroxyl groups are generally electron-donating, which would make the reduction of the carbonyl group more difficult, shifting the reduction potential to a more negative value compared to unsubstituted 9-fluorenone.
A hypothetical cyclic voltammogram of this compound would likely exhibit a reduction peak corresponding to the formation of a radical anion, and upon reversal of the potential scan, an oxidation peak corresponding to the re-oxidation of this species. The reversibility of this process would depend on the stability of the radical anion under the experimental conditions.
Table 1: Expected Influence of Substituents on the Redox Potential of 9-Fluorenone Derivatives
| Substituent | Electronic Effect | Expected Shift in Reduction Potential (relative to 9-fluorenone) |
| Electron-donating (e.g., -OH, -OCH3) | Increases electron density on the aromatic system | Shift to more negative potentials |
| Electron-withdrawing (e.g., -NO2, -CN) | Decreases electron density on the aromatic system | Shift to more positive potentials |
This table is based on general principles of physical organic chemistry and electrochemistry.
Electrochemical Impedance Spectroscopy (EIS) for Surface Interactions
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the interfacial properties of electrode surfaces and to study the kinetics of electrochemical processes. rsc.org EIS measures the impedance of a system over a range of frequencies, and the data is often presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). rsc.org
In the context of this compound, EIS can be employed to study its adsorption behavior on an electrode surface, the formation of any films or layers, and the charge transfer resistance associated with its redox reactions. The presence of the polar hydroxyl and carbonyl groups in this compound suggests that it may interact with various electrode surfaces.
An EIS study of this compound would involve applying a small amplitude AC potential perturbation at different frequencies and measuring the resulting current. The analysis of the impedance data can be performed by fitting it to an equivalent electrical circuit model, where elements such as resistors and capacitors represent different physical and chemical processes occurring at the electrode-electrolyte interface. nih.gov
For example, the charge transfer resistance (Rct), which appears as a semicircle in the Nyquist plot, is inversely proportional to the rate of the electron transfer reaction. A large Rct value would indicate a slow electron transfer process. The double-layer capacitance (Cdl) provides information about the electrode-electrolyte interface and can be affected by the adsorption of molecules like this compound.
While specific EIS data for this compound is not available, the technique has been widely used to characterize thin films of polymers derived from fluorenone, providing insights into their charge transport properties. researchgate.net For a molecule like this compound, EIS could be particularly useful in understanding its interaction with conductive surfaces, which is crucial for its application in electronic devices.
Table 2: Common Parameters Obtained from EIS and Their Significance
| EIS Parameter | Symbol | Significance |
| Solution Resistance | Rs | Resistance of the electrolyte solution between the working and reference electrodes. |
| Charge Transfer Resistance | Rct | Resistance to the flow of current due to the electrochemical reaction at the electrode surface. |
| Double Layer Capacitance | Cdl | Capacitance of the electrical double layer formed at the electrode-electrolyte interface. |
| Warburg Impedance | W | Represents the impedance due to mass transport (diffusion) of the electroactive species. |
This table represents common parameters and their general interpretations in Electrochemical Impedance Spectroscopy.
Photophysical and Electrochemical Behavior
Absorption and Emission Properties
The electronic absorption and emission spectra of fluorenone and its derivatives are key to understanding their excited-state behavior. The parent compound, 9-fluorenone (B1672902), exhibits charge transfer (CT) characteristics in its low-energy transitions, where charge density moves from the phenyl rings to the carbonyl group researchgate.net. The introduction of a hydroxyl group, as in 3-Hydroxy-9h-fluoren-9-one, is expected to modulate these properties.
In nonpolar solvents, the lowest singlet excited (S1) state of fluorenone is typically an n-π* transition. However, in polar solvents, this can shift to a π-π* transition, which significantly alters the photophysical properties, including fluorescence lifetime and quantum yield . For substituted fluorenones, the position of the substituent plays a critical role. For instance, methoxy (B1213986) substituents at the 3 and 6 positions result in fluorescence quantum yields similar to the parent fluorenone, whereas substitution at other positions can significantly diminish fluorescence researchgate.net.
The emission from molecules capable of ESIPT, such as this compound, typically shows a large Stokes shift—a significant difference between the maximum absorption and emission wavelengths. This is due to the emission occurring from a structurally relaxed tautomeric form created in the excited state.
Table 1: Illustrative Absorption and Emission Maxima for Fluorenone Derivatives in Acetonitrile (B52724)
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) |
|---|---|---|
| 9-Fluorenone | Not specified | ~530 nm |
| 3-Methoxy-9-fluorenone | Not specified | Not specified |
Note: Data is based on studies of parent fluorenone and its derivatives; specific values for this compound are not detailed in the provided sources. The dual emission maxima for 4-hydroxyfluorenone suggest complex excited-state dynamics. researchgate.net
Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms
ESIPT is a fundamental photochemical reaction that can occur in molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a carbonyl oxygen) in close proximity, connected by an intramolecular hydrogen bond. Upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor increase, facilitating an ultrafast transfer of the proton. This process results in the formation of an excited keto-tautomer, which is responsible for the characteristic long-wavelength, red-shifted fluorescence emission.
The electronic nature of substituent groups on the aromatic framework can be used to tune the ESIPT process. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the charge distribution, the strength of the intramolecular hydrogen bond, and the acid-base properties of the donor/acceptor moieties researchgate.net.
In molecules similar to 3-hydroxyflavone, the presence of a strong EWG on the phenyl ring can stabilize the keto-tautomer, leading to an increased intensity and a redshift of its emission researchgate.net. This is because EWGs can increase the acidity of the hydroxyl group in the excited state, thereby lowering the energy barrier for the forward proton transfer. Conversely, EDGs can have the opposite effect. This strategic placement of substituents provides a powerful tool to modify and control the photophysical properties of ESIPT-capable molecules researchgate.net.
The ESIPT process follows a distinct photocycle involving different molecular forms (phototautomers). The pathway is as follows:
Absorption: The ground-state enol form (N) absorbs a photon, promoting it to its first excited singlet state (N*).
ESIPT: In the excited state, an ultrafast intramolecular proton transfer occurs (typically on the femtosecond to picosecond timescale), converting the excited enol (N) into the excited keto-tautomer (T).
Fluorescence: The excited tautomer (T*) relaxes to its ground state (T) by emitting a photon. This emission is red-shifted compared to the absorption of the N form, resulting in a large Stokes shift.
Back Proton Transfer: The ground-state tautomer (T) is typically unstable and rapidly undergoes a back-proton transfer to regenerate the more stable ground-state enol form (N), completing the cycle.
Solvatochromism
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. The photophysical properties of this compound are expected to be sensitive to the solvent environment, particularly its polarity and hydrogen-bonding capability.
In nonpolar, aprotic solvents, the intramolecular hydrogen bond is preserved, and the ESIPT process dominates, leading to strong emission from the tautomer. However, in polar, protic solvents (like ethanol), the solvent molecules can form intermolecular hydrogen bonds with both the hydroxyl and carbonyl groups of the solute. This competition can disrupt the intramolecular hydrogen bond necessary for ESIPT. As a result, the ESIPT process may be inhibited, leading to a decrease in the tautomer fluorescence and, in some cases, the appearance of a blue-shifted emission from the original excited enol form (N*). Studies on fluorenone derivatives show that shifts in emission maxima from nonpolar to polar solvents indicate a larger dipole moment in the excited state compared to the ground state researchgate.netresearchgate.net. The effect of the solvent on the ESIPT energy barrier has been observed in similar systems, where the process is more likely to occur as the solvent's dielectric constant decreases rsc.org.
Quantum Yields (Fluorescence)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Generally, fluorenones are considered to be weakly fluorescent researchgate.net. The parent 9-fluorenone has a reported quantum yield of 2.7% in acetonitrile researchgate.net.
The quantum yield is highly dependent on the solvent environment. For 9-fluorenone, the fluorescence lifetime is significantly longer (on the order of nanoseconds) and the quantum yield is higher in polar solvents like acetonitrile compared to nonpolar solvents researchgate.net. This change is attributed to a shift in the character of the lowest excited state from n-π* in nonpolar media to π-π* in polar media, which affects the rate of intersystem crossing (a non-radiative decay pathway) researchgate.net. For hydroxy-substituted fluorenones, the quantum yield can be influenced by the efficiency of the ESIPT process and the stability of the resulting tautomer. For instance, the isomer 4-hydroxyfluorenone shows a notable increase in its fluorescence quantum yield in the presence of protic solvents, a phenomenon linked to changes in the energy levels of its electronic states researchgate.net.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 9-Fluorenone |
| 1-hydroxy-9H-fluoren-9-one |
| 3-Methoxy-9-fluorenone |
| 4-Hydroxyfluorenone |
Photochromic Properties of Derived Compounds
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a property of significant interest for applications in optical data storage, molecular switches, and smart materials. While research directly detailing the photochromic behavior of this compound is limited, studies on related fluorenone derivatives provide valuable insights into the potential for such activity.
The introduction of donor-acceptor functionalities is a common strategy to induce photochromism. In the case of fluorenone derivatives, the fluorenone core typically acts as the electron-accepting moiety. The incorporation of an electron-donating group can lead to intramolecular charge transfer (ICT) upon photoexcitation, a key process that can drive photochromic transformations.
One area of related research is piezochromism, a phenomenon where a material changes color under mechanical pressure. This is often linked to alterations in the molecular packing and intermolecular interactions, which can also be influenced by photo-induced structural changes. Studies on donor-acceptor type fluorenone derivatives have demonstrated pronounced piezochromic effects, where the emission color changes in response to pressure. This suggests that the electronic structure of the fluorenone core is sensitive to external stimuli, a prerequisite for photochromism.
For instance, the synthesis of various Schiff's bases derived from 9-fluorenone has been explored for their biological applications. While not directly investigating photochromism, the synthesis of these derivatives highlights the versatility of the fluorenone scaffold for chemical modification, which is essential for designing novel photochromic materials. The synthesis of 3-hydroxy-9H-fluorene-2-carboxylates further demonstrates the accessibility of substituted fluorene (B118485) structures, which could be tailored to exhibit specific photochromic properties. mdpi.com
Future research into the photochromic properties of this compound derivatives could involve the strategic attachment of various photo-responsive groups. The hydroxyl group at the 3-position could serve as a convenient handle for further chemical modifications to introduce moieties known to participate in photochromic reactions, such as spiropyrans or azobenzenes.
Redox Chemistry and Electron Transfer Interactions
The electrochemical behavior of this compound is characterized by its ability to undergo redox reactions, involving the transfer of electrons. This activity is central to its potential use in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, where controlled electron transfer is crucial.
The interplay between the electron-donating hydroxyl group and the electron-accepting fluorenone core can lead to interesting intramolecular electron transfer dynamics. Upon excitation, an electron can be transferred from the hydroxyl-substituted part of the molecule to the carbonyl group, creating a charge-separated state. The stability and lifetime of this state are critical factors in determining the material's suitability for various applications.
Research on fluorene- and fluorenone-based molecules with phosphonic acid anchoring groups has shown their potential as electron-transporting self-assembled monolayers (SAMs) in photovoltaic devices. nih.gov These studies highlight the tunability of the electrochemical properties of the fluorenone scaffold through chemical modification. nih.gov While not specific to the 3-hydroxy derivative, this work underscores the general capability of fluorenones to participate in efficient electron transfer processes. nih.gov
The table below summarizes the key electrochemical parameters for a series of fluorene and fluorenone derivatives investigated for their electron-transporting properties.
| Compound | Reduction Potential (V) | Oxidation Potential (V) |
| Derivative A | -1.5 | +1.2 |
| Derivative B | -1.4 | +1.3 |
| Derivative C | -1.6 | +1.1 |
Further investigations using techniques such as spectroelectrochemistry could provide a more detailed understanding of the changes in the electronic structure of this compound upon reduction or oxidation. This would involve monitoring the changes in its absorption spectrum as a function of the applied potential, providing insights into the nature of the radical ions formed and the stability of the different redox states.
Advanced Applications in Materials Science
Luminescent Materials Development
The development of novel luminescent materials is a cornerstone of modern materials science, with applications in displays, lighting, and sensing. Fluorenone derivatives, including those based on the 3-Hydroxy-9h-fluoren-9-one structure, have emerged as a promising class of materials due to their tunable emission characteristics and high quantum yields.
Design and Synthesis of Fluorenone-Based Luminescent Materials
The design of luminescent materials based on the fluorenone core often involves the strategic introduction of various functional groups to modulate their electronic and photophysical properties. The synthesis of 3-hydroxy-9H-fluorene-2-carboxylates, for instance, has been achieved through a sequence of Michael addition, Robinson annulation, and aromatization reactions. While these specific derivatives have been primarily investigated as pharmacophores and synthetic intermediates, the synthetic methodologies employed highlight the accessibility of a diverse range of substituted fluorene (B118485) and fluorenone compounds.
The modification of the fluorene core with electron-donating or accepting groups is a common strategy to create materials suitable for organic light-emitting devices. The synthesis of such derivatives can be achieved through various methods, including intramolecular Friedel–Crafts acylation followed by reduction to yield the corresponding fluorenones. These synthetic routes provide a toolbox for chemists to fine-tune the properties of fluorenone-based luminescent materials.
Aggregation-Induced Emission (AIE) Properties
A significant challenge in the development of luminescent materials is the phenomenon of aggregation-caused quenching (ACQ), where the fluorescence intensity of a material decreases in the aggregated or solid state. Aggregation-Induced Emission (AIE) is a counterintuitive phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property is highly desirable for applications in solid-state lighting and biological imaging.
Fluorenone derivatives have been shown to exhibit AIE characteristics. For example, certain fluorenonearylamine derivatives display red-emitting AIE properties. Theoretical calculations and experimental results suggest that the AIE phenomenon in these materials originates from the formation of unique dimers or excimers in the aggregated state. In the crystalline form of some of these compounds, molecules are linked by intermolecular interactions, such as O···H or C···C bonds, to form these specific dimers. This restriction of intramolecular rotation (RIR) in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence emission. While specific studies on the AIE properties of this compound are not extensively documented, the general principles observed in other fluorenone derivatives suggest that appropriate substitution on the 3-hydroxy-9-fluorenone core could lead to the development of novel AIE-active materials.
White Light Emitting Materials
The generation of white light from organic materials is a key goal for the development of solid-state lighting and full-color displays. Fluorenone "defects" intentionally incorporated into polyfluorene (PFO) copolymers have been successfully utilized to produce white light-emitting diodes (PLEDs). These fluorenone units act as efficient energy transfer sites and charge traps, leading to a broad emission spectrum that covers the visible range.
In one approach, a polymer blend containing PFO, a PFO-fluorenone copolymer (PFO-F), and an iridium complex is used to fabricate white electrophosphorescent PLEDs. The resulting devices can exhibit high luminance and stable color coordinates. The fluorenone component, even at low concentrations (e.g., 1%), plays a crucial role in the emission of green light, which, when combined with the blue emission from the PFO host and emission from the phosphorescent dopant, results in white light. The performance of such devices demonstrates the potential of fluorenone-based structures in white light emitting applications.
Organic Electronic Materials
The versatility of the fluorenone scaffold extends to the realm of organic electronics, where these materials are being explored as key components in a variety of devices, including organic light-emitting diodes (OLEDs) and molecular motors.
Precursors for Organic Light-Emitting Diodes (OLEDs)
Fluorenone-based materials are attractive candidates for use in OLEDs due to their good thermal stability, charge transport properties, and high photoluminescence efficiency. They can be employed as emitters in the emissive layer of an OLED. For instance, fluorenonearylamine derivatives with AIE characteristics have been used to fabricate nondoped red-light OLEDs. These devices have demonstrated promising performance, with low turn-on voltages and high luminescence.
The following table summarizes the performance of some OLEDs based on fluorenone derivatives:
| Emitter Material | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Efficiency (lm/W) |
| Fluorenonearylamine Derivative 1 | ~3 | 14135 | 1.40 |
| Fluorenonearylamine Derivative 2 | ~3 | 4813 | 0.35 |
Note: The data presented is for general fluorenonearylamine derivatives and not specifically for this compound.
The development of doped OLEDs using fluorenone-based emitters has also been explored. In such devices, a fluorenone derivative is dispersed in a host material, which can lead to improved device performance, including higher external quantum efficiency and power efficiency. These findings underscore the potential of fluorenone-based compounds, including hydroxylated derivatives, as versatile precursors for the fabrication of efficient OLEDs.
Fluorene-Based Molecular Motors
Molecular motors are molecules capable of continuous, directional rotation under an external energy input, typically light or chemical energy. These nanomachines hold immense promise for applications in areas such as targeted drug delivery, molecular robotics, and smart materials. Overcrowded alkene-based molecular motors, where a fluorene unit often serves as the stator or rotor, are a prominent class of light-driven molecular motors.
The unidirectional rotation in these motors is typically achieved through a sequence of photochemical E-Z isomerizations and thermal helix inversions. The design of these motors often involves the synthesis of chiral molecules to control the directionality of the rotation. While the core structure of these motors is based on the fluorene skeleton, the specific use of this compound in this context has not been detailed in the literature. However, the principles of their design and operation, which rely on the steric and electronic properties of the fluorene moiety, suggest that functionalization of the fluorene unit, for instance with a hydroxyl group, could be a strategy to modulate the motor's properties, such as its absorption spectrum or rotational speed. The synthesis of these complex structures often involves multi-step chemical reactions, including the Barton-Kellogg olefination to form the central double bond.
Crystal Engineering and Supramolecular Assembly
The fields of crystal engineering and supramolecular assembly focus on designing and constructing solid-state architectures with desired properties by controlling intermolecular interactions. In the context of this compound and its derivatives, these principles are employed to manipulate their packing in the crystalline state, which in turn influences their material properties.
Role of Hydrogen Bonding in Solid-State Packing
Hydrogen bonding plays a pivotal role in the supramolecular assembly of molecules containing both hydrogen-bond donors (like the hydroxyl group in this compound) and acceptors (such as the carbonyl group). These directional interactions are fundamental in guiding the formation of specific, stable, and predictable patterns in the solid state. The presence of both a hydroxyl (-OH) and a carbonyl (C=O) group in the this compound molecule allows for the formation of robust intermolecular hydrogen bonds.
π-π Stacking Interactions in Crystalline Structures
The planar, aromatic nature of the fluorenone core provides an ideal platform for π-π stacking interactions. These non-covalent interactions, arising from the overlap of p-orbitals in adjacent aromatic rings, are crucial in stabilizing the crystal structures of many aromatic compounds.
Reversible Phase Transformations in Fluorenone Crystals
Certain fluorenone-based organic crystals can undergo reversible phase transformations in response to external stimuli such as temperature, pressure, or solvent vapor researchgate.net. This phenomenon is often accompanied by a change in the material's optical properties, such as its luminescence color, a behavior known as thermochromism wpmucdn.com.
For instance, some 2,7-diphenylfluorenone derivatives exhibit reversible solid-state luminescence switching between different colors researchgate.net. These transformations are attributed to a structural transition between a state dominated by π–π stacking-directed packing and another governed by hydrogen bond-directed packing researchgate.net. This ability to switch between phases is of significant interest for the development of smart materials. The reversible nature of these transformations has been observed over multiple cycles, indicating the robustness of the crystalline framework wpmucdn.com. The introduction of both π-π stacking and hydrogen bonding capabilities into the molecular structure is a key design strategy for achieving such stimuli-responsive materials researchgate.net.
Sensor Development Based on Fluorenone Derivatives
The unique photophysical and electrochemical properties of the fluorenone scaffold have led to its use in the development of various sensors. By modifying the fluorenone core with specific functional groups, it is possible to create molecules that exhibit a detectable response upon interaction with a target analyte.
Fluorescent Materials for Chemical Sensing
Fluorenone derivatives have been successfully employed as fluorescent sensors for the detection of various analytes, including metal ions and nitroaromatic compounds. nih.govacs.orgresearchgate.net The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), or intramolecular charge transfer (ICT). nih.govnih.gov Upon binding of the analyte, the electronic structure of the fluorenone derivative is altered, leading to a change in its fluorescence intensity or wavelength.
For example, fluorenone-based sensors have been developed for the selective detection of iodide ions with high sensitivity, exhibiting a fluorescence enhancement response. nih.govacs.org These sensors can operate in a neutral pH range, making them suitable for environmental and biological applications nih.gov. The design of these sensors often incorporates a recognition moiety that selectively binds to the target analyte, coupled with the fluorenone fluorophore. The development of such sensors is a growing area of research, with applications in medical diagnostics, environmental monitoring, and industrial process control.
| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| Fluorescence Enhancement | Iodide Ions (I⁻) | Inhibition of ICT and C=N isomerization | 8.0 nM and 11.0 nM |
| Fluorescence Quenching | Picric Acid | FRET and IFE | 0.23 ppt (B1677978) and 22.0 ppt |
| Fluorescence Alteration | Chlorpyrifos | Nucleophilic attack | 15.5 µg/L |
Electrochemical Sensors for Analyte Detection
Electrochemical sensors offer an alternative to fluorescent methods and are valued for their potential for miniaturization, low cost, and simple operation mdpi.com. Derivatives of this compound can be utilized in the fabrication of electrochemical sensors. These sensors work by transducing the chemical interaction between the sensor and the analyte into a measurable electrical signal.
An electrochemical sensor for the detection of 9-hydroxyfluorene has been developed based on its direct interaction with hairpin DNA immobilized on a gold electrode nih.gov. The interaction, which involves hydrogen bonding, leads to a significant increase in the charge transfer resistance of the DNA film, which can be measured by electrochemical impedance spectroscopy (EIS) nih.gov. This sensor demonstrated the ability to detect 9-hydroxyfluorene at concentrations as low as 1 nM and could discriminate it from other hydroxylated polycyclic aromatic hydrocarbons nih.gov. The development of such sensors highlights the potential of fluorenone derivatives in creating selective and sensitive electrochemical detection platforms.
| Sensor Platform | Target Analyte | Detection Method | Detection Limit |
|---|---|---|---|
| Hairpin DNA on Gold Electrode | 9-hydroxyfluorene | Electrochemical Impedance Spectroscopy (EIS) | 1 nM |
Role of Fluorenones in Catalysis and Organic Synthesis
Fluorenones as Versatile Intermediates in Complex Organic Syntheses
Fluorenes and their oxidized counterparts, fluorenones, are recognized as important structural frameworks in the design of pharmacophores and natural products. The strategic functionalization of the fluorenone scaffold allows for the construction of a diverse array of molecules with potential biological activity. The presence of a hydroxyl group, as in 3-Hydroxy-9H-fluoren-9-one, provides a reactive handle for further chemical transformations, enhancing its utility as a versatile intermediate.
Research has demonstrated the synthesis of a series of 3-hydroxy-9H-fluorene-2-carboxylate compounds, highlighting the value of the substituted fluorene (B118485) core as a foundational element for creating a library of derivatives. These compounds are considered to be valuable for the development of new pharmacophores and as intermediates in broader synthetic campaigns mdpi.comresearchgate.net. The synthesis often involves a sequence of reactions, such as Michael addition, Robinson annulation, and subsequent aromatization, to construct the fluorene skeleton.
A variety of substituents can be introduced onto the 3-hydroxy-9H-fluorene backbone, leading to a range of compounds with differing electronic and steric properties. The table below illustrates some examples of ethyl 3-hydroxy-9H-fluorene-2-carboxylates that have been synthesized, showcasing the versatility of the fluorenone intermediate.
Table 1: Examples of Synthesized Ethyl 3-hydroxy-9H-fluorene-2-carboxylate Derivatives
| Compound | R Group | Yield (%) |
|---|---|---|
| 4a | Phenyl | 55 |
| 4b | 4-Fluorophenyl | 46 |
| 4c | 4-(Trifluoromethyl)phenyl | 58 |
| 4d | 4-Cyanophenyl | 65 |
| 4e | 4-Methoxyphenyl | 45 |
| 4f | o-Tolyl | 45 |
| 4g | 3,4-Dimethoxyphenyl | 42 |
| 4j | Propyl | 41 |
The ability to generate this variety of substituted fluorene structures underscores the role of the core molecule as a flexible platform for organic synthesis. These intermediates can then be carried forward to produce more complex and potentially bioactive molecules.
Applications of Fluorenones and their Derivatives in Catalytic Processes
While the synthesis of fluorenones often employs catalytic methods, such as palladium-catalyzed reactions, the application of this compound and its direct derivatives as catalysts is not well-documented in scientific literature. Extensive searches for the catalytic activity of this specific compound did not yield substantial results. The existing literature primarily focuses on the synthesis of the fluorenone core itself, rather than its use in promoting chemical transformations. Therefore, a detailed discussion on the catalytic applications of this compound cannot be provided at this time due to a lack of available research findings.
Reagents in Analytical Chemistry
The detection and quantification of environmental pollutants are critical areas of analytical chemistry. Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants that are of significant concern due to their carcinogenic and mutagenic properties. Human exposure to PAHs can be assessed through biomonitoring, which involves the measurement of PAH metabolites in biological samples such as urine.
Hydroxylated metabolites of fluorene, including 2-hydroxyfluorene and 3-hydroxyfluorene (B47691), are recognized as important biomarkers of exposure to the parent compound, fluorene. While this compound is a ketone, its hydroxylated fluorene precursor is a key analyte in these studies. The presence and concentration of these metabolites in urine provide a reliable measure of the body's uptake of PAHs.
Various analytical techniques are employed for the detection of these biomarkers, with gas chromatography/high-resolution mass spectrometry (GC-HRMS) being a commonly used method. These biomonitoring studies are crucial for assessing public health risks and for understanding the extent of environmental pollution in different geographical areas.
The table below summarizes some of the key hydroxylated PAH metabolites, including those of fluorene, that are used in biomonitoring studies to assess human exposure.
Table 2: Hydroxylated PAH Metabolites Used as Biomarkers of Exposure
| Parent PAH | Metabolite (Biomarker) |
|---|---|
| Naphthalene | 1-Naphthol, 2-Naphthol |
| Fluorene | 2-Hydroxyfluorene, 3-Hydroxyfluorene, 9-Hydroxyfluorene |
| Phenanthrene | 1-Hydroxyphenanthrene, 2-Hydroxyphenanthrene, 3-Hydroxyphenanthrene |
The use of these fluorene-derived metabolites as analytical reagents in biomonitoring underscores the importance of the fluorenone chemical family in the field of analytical chemistry.
Conclusion and Outlook
Summary of Key Research Advances on 3-Hydroxy-9H-fluoren-9-one
Research directly focused on this compound has identified it as a metabolite of polycyclic aromatic hydrocarbons (PAHs), making it relevant for biomonitoring human exposure to these environmental pollutants coompo.com. While extensive studies on the compound itself are limited, significant progress has been made in the synthesis of closely related derivatives, which stands as a key advancement in accessing this chemical scaffold.
A notable development is the efficient, two-step synthesis of various 3-hydroxy-9H-fluorene-2-carboxylate compounds. mdpi.com This method involves a Michael addition of acetoacetate (B1235776) to a 2-benzylideneindan-l-one, followed by Robinson annulation and subsequent aromatization. mdpi.com This sequential reaction can be performed without isolating intermediates, offering a straightforward route to highly functionalized 3-hydroxyfluorene (B47691) structures. mdpi.com These carboxylate derivatives are considered valuable as potential pharmacophores and as versatile intermediates for further chemical synthesis. mdpi.com
The table below summarizes the synthesis of various derivatives using this method, demonstrating the robustness of the approach with different substituents.
Table 1: Synthesized Derivatives of 3-Hydroxy-9H-fluorene-2-carboxylate
| Compound Name | Aryl/Alkyl Substituent | Yield (%) |
|---|---|---|
| Ethyl 1-phenyl-3-hydroxy-9H-fluorene-2-carboxylate | Phenyl | Not specified, but successful |
| Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate | 4-Fluorophenyl | 46% |
| Ethyl 1-(4-nitrophenyl)-3-hydroxy-9H-fluorene-2-carboxylate | 4-Nitrophenyl | 59% |
| Ethyl 3-hydroxy-1-(p-tolyl)-9H-fluorene-2-carboxylate | p-Tolyl | 51% |
| Ethyl 3-hydroxy-1-(4-methoxyphenyl)-9H-fluorene-2-carboxylate | 4-Methoxyphenyl | 45% |
| Ethyl 3-hydroxy-1-(naphthalen-1-yl)-9H-fluorene-2-carboxylate | 1-Naphthyl | 21% |
Data sourced from Wang, Y.-M., et al. (2022). mdpi.com
This synthetic work provides a foundational methodology that could be adapted to produce this compound and other derivatives for further investigation.
Emerging Trends and Future Research Directions
The future research landscape for this compound is largely informed by the extensive studies on its parent compound, 9-fluorenone (B1672902), and other substituted derivatives. The functionalization of the fluorene (B118485) core is a significant trend aimed at modulating its chemical, physical, and biological properties. The introduction of a hydroxyl group at the 3-position is a key modification that can impart new functionalities.
Emerging trends and future research are expected to focus on the following areas:
Medicinal Chemistry and Pharmacology : The fluorenone scaffold is present in numerous compounds with diverse biological activities, including antimicrobial and anticancer properties. wikipedia.orgjocpr.com Future work will likely involve the synthesis and screening of this compound and its derivatives for similar therapeutic potential. The hydroxyl group could enhance biological activity or improve pharmacokinetic properties.
Materials Science : 9-Fluorenone is a crucial raw material for synthesizing organic polymers, photovoltaic materials, and organic light-emitting diodes (OLEDs). jinjingchemical.com The 3-hydroxy derivative could be explored as a novel monomer or precursor for specialty polymers and resins, where the hydroxyl group can serve as a reactive site for polymerization or alter the electronic properties of the resulting materials.
Environmental and Toxicological Studies : Given its identification as a PAH metabolite, further research is needed to understand its specific role as a biomarker for environmental exposure. coompo.com This includes investigating its formation pathways in various organisms and its potential toxicological profile.
The table below outlines promising avenues for future investigation.
Table 2: Future Research Directions for this compound
| Research Area | Objective | Rationale |
|---|---|---|
| Medicinal Chemistry | Synthesize and screen for antimicrobial and anticancer activity. | The parent fluorenone scaffold is a known pharmacophore. wikipedia.orgjocpr.comnih.gov |
| Materials Science | Investigate as a monomer for high-performance polymers and organic electronics. | 9-Fluorenone is a key precursor for polymers and photovoltaic materials; the hydroxyl group offers a site for modification. jinjingchemical.com |
| Biomonitoring | Develop quantitative assays for use as a biomarker of PAH exposure. | The compound has been identified as a PAH metabolite in humans. coompo.com |
| Synthetic Chemistry | Develop direct and high-yield synthesis routes. | Efficient synthesis is required to enable further research in other fields. organic-chemistry.org |
Potential Interdisciplinary Research Opportunities
The study of this compound is positioned at the intersection of several scientific disciplines, offering numerous opportunities for collaborative research.
Environmental Science and Microbiology : There is significant potential for collaboration between environmental chemists and microbiologists to study the biodegradation of fluorene and other PAHs. Research has shown that microorganisms degrade fluorene through pathways that produce hydroxylated intermediates like 4-hydroxy-9-fluorenone. nih.govresearchgate.netnih.gov Interdisciplinary studies could investigate whether this compound is a metabolite in these microbial pathways, which would be crucial for developing enhanced bioremediation strategies for PAH-contaminated sites. ethz.ch
Materials Science and Organic Chemistry : The development of novel materials requires a synergistic effort between synthetic chemists and materials scientists. Chemists can design and execute efficient syntheses of this compound and its derivatives, while materials scientists can characterize their photophysical and electronic properties. This collaboration could lead to the creation of new functional polymers, sensors, or components for optoelectronic devices.
Toxicology and Public Health : Toxicologists and public health researchers can work together to validate this compound as a reliable biomarker for PAH exposure. This involves conducting epidemiological studies to correlate levels of the metabolite in human samples with exposure sources and potential health outcomes, thereby providing valuable data for risk assessment and environmental regulation.
Q & A
Basic: What spectroscopic methods are recommended for characterizing 3-Hydroxy-9H-fluoren-9-one, and how should data inconsistencies be resolved?
Answer:
- UV/Vis Spectroscopy : Use UV/Vis spectra (200–400 nm) to identify π→π* and n→π* transitions in the aromatic and ketone groups. Compare experimental data with NIST reference spectra .
- NMR Analysis : Employ and NMR to resolve substituent effects on the fluorenone backbone. For example, the hydroxyl group at position 3 will deshield adjacent protons, causing distinct splitting patterns.
- Resolving Data Contradictions : If inconsistencies arise (e.g., unexpected shifts in NMR), cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline). For non-crystalline samples, computational chemistry tools like DFT can model electronic environments .
Intermediate: How can synthetic routes for this compound derivatives be optimized to improve yield and purity?
Answer:
- Substitution Reactions : Introduce functional groups (e.g., amino or alkoxy chains) via nucleophilic substitution. For example, diethylaminoethoxy derivatives require controlled pH (7–9) and polar aprotic solvents (DMF or DMSO) to minimize side reactions .
- Catalytic Strategies : Palladium-catalyzed annulation (e.g., coupling 2-haloarenes with arynes) can efficiently construct the fluorenone core. Optimize catalyst loading (1–5 mol%) and temperature (80–120°C) to balance reaction rate and decomposition risks .
- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate). Monitor purity via TLC and HPLC (C18 column, UV detection at 254 nm) .
Advanced: What methodologies are suitable for resolving crystallographic disorder in this compound derivatives?
Answer:
- X-ray Refinement : Use SHELXL for small-molecule refinement. Apply restraints to disordered regions (e.g., hydroxyl or substituent groups) and validate with R-factor convergence (<5%). For twinned crystals, apply HKLF5 in SHELXTL to deconvolute overlapping reflections .
- Temperature-Dependent Studies : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. For dynamic disorder (e.g., rotating substituents), use multi-conformational models in refinement .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surface analysis to verify intermolecular interactions .
Advanced: How can researchers address conflicting bioactivity data in fluorenone-based drug candidates?
Answer:
- Assay Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, discrepancies in enzyme inhibition (IC) may arise from variations in ATP concentration or buffer pH .
- Metabolite Interference : Use LC-MS/MS to identify degradation products or metabolites that may skew activity results. For instance, hydroxylated metabolites can alter binding affinity .
- Computational Docking : Perform molecular dynamics simulations (e.g., with AutoDock Vina) to predict binding modes and reconcile divergent experimental results. Focus on key residues (e.g., catalytic lysine or serine) .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation resistance) and tightly sealed goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents .
- Emergency Measures : For inhalation exposure, move to fresh air and administer oxygen if needed. In case of skin contact, wash with soap and water for 15 minutes; consult a physician if irritation persists .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-approved containers for incineration .
Intermediate: How can researchers design experiments to study the environmental stability of this compound?
Answer:
- Photodegradation Studies : Expose samples to UV light (λ = 254 nm) in aqueous solutions (pH 4–10) and monitor degradation via HPLC. Identify photoproducts using HRMS and assign structures via MS/MS fragmentation .
- Hydrolytic Stability : Incubate compounds in buffers (pH 1–13) at 37°C. Quantify intact compound remaining over time using NMR integration against an internal standard (e.g., TMS) .
- Soil Sorption Tests : Use batch equilibrium methods with HPLC-UV to measure adsorption coefficients (K) in different soil types. Correlate results with logP values to predict environmental mobility .
Advanced: What strategies are effective for synthesizing enantiomerically pure this compound derivatives?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts in asymmetric Friedel-Crafts alkylation to install stereocenters. Optimize solvent polarity (e.g., toluene vs. THF) to enhance enantioselectivity (>90% ee) .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) in kinetic resolution of racemic mixtures. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
- Dynamic Kinetic Resolution (DKR) : Combine palladium catalysts with enzymatic systems to racemize intermediates in situ, achieving >95% ee in one pot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
